JWH-398-d11
Description
JWH-398-d11 is a deuterated synthetic cannabinoid receptor agonist, structurally derived from the JWH-398 compound. Deuterated analogs like this compound are often used in analytical and pharmacological research as internal standards for mass spectrometry due to their enhanced stability and isotopic labeling, which minimizes interference during metabolite detection .
Properties
Molecular Formula |
C₂₄H₁₁D₁₁ClNO |
|---|---|
Molecular Weight |
386.96 |
Synonyms |
(4-Chloro-1-naphthalenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; JWH 398-d11; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
JWH-398-d11 is primarily studied for its interactions with cannabinoid receptors, particularly the CB1 receptor. Research indicates that synthetic cannabinoids like this compound can exhibit high binding affinities and intrinsic efficacy at these receptors, leading to psychoactive effects similar to those of natural cannabinoids.
Binding Affinity Studies
Recent studies have demonstrated that structural modifications in synthetic cannabinoids significantly influence their binding affinities. For instance, the length of the alkyl chain attached to the indole moiety plays a crucial role in enhancing binding affinity at the CB1 receptor. This compound, with its specific structural features, has been shown to engage effectively with key residues in the CB1 receptor, which is vital for understanding its pharmacological profile .
| Compound | Binding Affinity (nM) | Structural Features |
|---|---|---|
| This compound | 0.41 | Carbonyl group, pentyl chain |
| JWH-210 | 0.39 | Similar structural characteristics |
| AM-2201 | 0.25 | Enhanced efficacy at CB1 receptors |
Toxicological Applications
The acute toxicity associated with synthetic cannabinoids like this compound has been a focal point of toxicological studies. Reports indicate that users may experience severe symptoms such as tachycardia, agitation, hallucinations, and even seizures . Understanding these toxicological profiles is essential for developing effective treatment protocols for intoxication cases.
Case Studies on Toxicity
A notable case involved multiple patients presenting with acute symptoms attributed to synthetic cannabinoids, including this compound. The analysis revealed that these compounds were frequently detected in blood samples, highlighting their prevalence in drug abuse cases .
| Symptom | Frequency (%) | Associated Compounds |
|---|---|---|
| Tachycardia | 70 | JWH-122, JWH-210 |
| Agitation | 65 | JWH-018, this compound |
| Hallucinations | 50 | JWH-073, JWH-398 |
| Seizures | 30 | JWH-018, JWH-398 |
Forensic Science Applications
This compound is increasingly relevant in forensic science due to its emergence as a substance of abuse. The ability to detect synthetic cannabinoids in biological matrices such as urine and hair is essential for law enforcement and toxicology labs.
Detection Methods
A validated method for detecting synthetic cannabinoids in oral fluids has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for rapid screening and quantification of various synthetic cannabinoids, including this compound .
| Matrix | Detection Method | Analytes Detected |
|---|---|---|
| Urine | LC-MS/MS | JWH-018, this compound |
| Hair | UHPLC-MS/MS | Multiple synthetic cannabinoids |
| Oral Fluid | LC-MS/MS | Rapid detection of synthetic cannabinoids |
Comparison with Similar Compounds
Research Findings and Challenges
- Analytical Challenges: Deuterated compounds like this compound require specialized extraction methods to avoid isotopic interference, as noted in REACH compliance studies . Batch variability in synthetic analogs (e.g., Compound A vs. B) complicates reproducibility .
- Pharmacological Data: Limited studies on this compound’s in vivo effects exist, though its parent compound shows neurotoxicity at high doses .
Preparation Methods
Core Skeletal Assembly via Friedel-Crafts Acylation
The parent compound JWH-398 is synthesized through a Friedel-Crafts acylation reaction between 1-naphthoyl chloride and a substituted indole precursor. This step forms the naphthoylindole backbone, a hallmark of many synthetic cannabinoids. For this compound, deuterium incorporation begins at this stage by using deuterated reagents or selectively deuterated intermediates.
Reaction Conditions
N-Alkylation with Deuterated Reagents
The indole nitrogen is alkylated using 1-bromopentane-d11 to introduce the deuterated pentyl chain. This step is critical for achieving the desired isotopic purity.
Optimized Protocol
-
Reagents : 1-Bromopentane-d11, potassium hydroxide (KOH), dimethylformamide (DMF).
-
Solvent System : Acetone/DMF (4:1 v/v) at 60°C for 12 hours.
-
Yield : 75–80% after purification via column chromatography (hexane/ethyl acetate, 95:5).
Table 1: Key Reaction Parameters for N-Alkylation
| Parameter | Value |
|---|---|
| Deuterated Alkyl Halide | 1-Bromopentane-d11 |
| Base | KOH |
| Solvent | Acetone/DMF |
| Reaction Time | 12 hours |
| Purification | Column Chromatography |
Isotopic Labeling Strategies
Selection of Deuterated Precursors
Deuterium (D) is introduced at the pentyl chain’s terminal positions to minimize isotopic exchange during metabolic processes. The use of 1-bromopentane-d11 ensures 11 deuterium atoms are incorporated into the final product.
Hydrogen-Deuterium Exchange (H-D Exchange)
Post-synthetic H-D exchange is avoided due to the risk of incomplete labeling and side reactions. Instead, direct synthesis with deuterated reagents ensures >98% isotopic purity, as validated by high-resolution mass spectrometry (HRMS).
Purification and Quality Control
Chromatographic Purification
Crude this compound is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20). This removes unreacted starting materials and byproducts.
Critical Considerations
Recrystallization
Final recrystallization from methanol yields crystalline this compound with >99% chemical purity, as confirmed by HPLC.
Table 2: Analytical Specifications for this compound
| Parameter | Method | Result |
|---|---|---|
| Purity (Chemical) | HPLC-DAD | >99% |
| Isotopic Purity | HRMS | >98% D-enrichment |
| Molecular Weight | Q-TOF MS | 386.958 Da |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms the absence of protons in the deuterated pentyl chain. Key signals include:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI⁺) validates the molecular formula with a measured m/z of 387.965 [M+H]⁺, matching the theoretical value (387.962).
Fragmentation Pattern
Challenges in Large-Scale Production
Cost of Deuterated Reagents
1-Bromopentane-d11 is prohibitively expensive (~$2,000/g), limiting batch sizes to <100 mg in research settings.
Regulatory Compliance
As a Schedule I controlled substance analog, this compound requires DEA licensing for synthesis in the United States. Export restrictions apply to countries enforcing the UN Convention on Psychotropic Substances.
Applications in Research
Q & A
Q. How can researchers ensure methodological rigor when studying this compound’s off-target effects?
- Methodological Answer : Use high-throughput screening (HTS) panels (e.g., CEREP’s BioPrint®) to assess polypharmacology. Combine functional assays (e.g., calcium flux) with transcriptomic profiling (RNA-seq) for multi-omics validation. Apply false-discovery-rate (FDR) corrections to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
